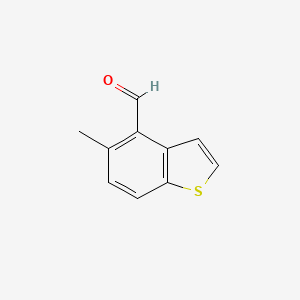

5-Methyl-1-benzothiophene-4-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-1-benzothiophene-4-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8OS/c1-7-2-3-10-8(4-5-12-10)9(7)6-11/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNBYNVRNRVNJDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)SC=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization Strategies of 5 Methyl 1 Benzothiophene 4 Carbaldehyde

Reactions Involving the Aldehyde Functional Group

The aldehyde functional group at the 4-position of the 5-methyl-1-benzothiophene scaffold is a versatile handle for a variety of chemical modifications. Its electrophilic carbon atom readily undergoes attack by nucleophiles, leading to the formation of new carbon-heteroatom and carbon-carbon bonds.

Condensation Reactions with Amines Leading to Schiff Base Formation

The reaction of 5-Methyl-1-benzothiophene-4-carbaldehyde with primary amines under appropriate conditions is expected to yield Schiff bases, also known as imines. This condensation reaction typically proceeds by the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. The formation of the carbon-nitrogen double bond in the resulting Schiff base introduces a new structural motif that can significantly influence the biological and photophysical properties of the parent molecule. These reactions are often catalyzed by a small amount of acid and are typically carried out in a suitable solvent like ethanol (B145695) or methanol.

Table 1: Representative Schiff Base Formation from Aromatic Aldehydes

| Aldehyde | Amine | Product (Schiff Base) | Reaction Conditions | Reference |

| Thiophene-2-carbaldehyde | Aniline | N-Benzylidenethiophen-2-amine | Ethanol, reflux | [General Knowledge] |

| Benzaldehyde | p-Toluidine | N-(4-Methylbenzylidene)aniline | Methanol, acetic acid (cat.), rt | [General Knowledge] |

Oxidation Pathways to Corresponding Carboxylic Acid Derivatives

The aldehyde group of this compound can be readily oxidized to the corresponding carboxylic acid, 5-Methyl-1-benzothiophene-4-carboxylic acid. A variety of oxidizing agents can be employed for this transformation, ranging from mild reagents like silver oxide (Tollens' reagent) to stronger oxidants such as potassium permanganate (B83412) (KMnO4) or chromic acid (H2CrO4). The choice of oxidant and reaction conditions can be tailored to ensure the selective oxidation of the aldehyde without affecting other sensitive functional groups within the molecule. The resulting carboxylic acid is a valuable intermediate for the synthesis of esters, amides, and other acid derivatives.

Table 2: Common Oxidation Reactions of Aldehydes to Carboxylic Acids

| Aldehyde | Oxidizing Agent | Product (Carboxylic Acid) | Solvent | Reference |

| Benzaldehyde | KMnO4 | Benzoic acid | Water/Pyridine (B92270) | [General Knowledge] |

| Furfural | Ag2O, NaOH | Furoic acid | Water/Ethanol | [General Knowledge] |

Synthesis of Hydrazones through Reaction with Hydrazine (B178648) Derivatives

The condensation of this compound with hydrazine or its substituted derivatives (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine) leads to the formation of hydrazones. Similar to Schiff base formation, this reaction involves the nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by dehydration. The resulting hydrazones are often crystalline solids with sharp melting points, making them useful for the characterization and identification of the parent aldehyde. Hydrazones are also important intermediates in organic synthesis, for example, in the Wolff-Kishner reduction. These reactions are typically acid-catalyzed and performed in solvents like ethanol. nih.gov

Table 4: Illustrative Hydrazone Synthesis from Aldehydes

| Aldehyde | Hydrazine Derivative | Product (Hydrazone) | Reaction Conditions | Reference |

| Benzaldehyde | Hydrazine hydrate | Benzaldehyde hydrazone | Ethanol, reflux | nih.gov |

| Acetophenone (B1666503) | 2,4-Dinitrophenylhydrazine | Acetophenone 2,4-dinitrophenylhydrazone | Ethanol, H2SO4 (cat.) | [General Knowledge] |

Electrophilic and Nucleophilic Substitution Reactions on the Benzothiophene (B83047) Ring System

The benzothiophene ring system is an aromatic heterocycle that can undergo both electrophilic and nucleophilic substitution reactions. The electron-donating nature of the sulfur atom and the electron-donating methyl group, combined with the electron-withdrawing nature of the aldehyde group, influence the regioselectivity of these reactions.

Analysis of Regioselectivity in Electrophilic Aromatic Substitution (EAS)

Electrophilic aromatic substitution (EAS) is a fundamental reaction of aromatic compounds. In the case of this compound, the position of electrophilic attack is directed by the combined electronic effects of the substituents on the benzothiophene ring.

The benzothiophene ring itself is generally more reactive towards electrophiles at the 2- and 3-positions of the thiophene (B33073) ring. However, in this substituted system, the directing effects of the methyl and formyl groups must be considered.

Methyl Group (at C5): The methyl group is an activating, ortho-, para- directing group due to its electron-donating inductive effect and hyperconjugation. It will therefore direct incoming electrophiles to the positions ortho (C6) and para (C7) to itself.

Aldehyde Group (at C4): The aldehyde (formyl) group is a deactivating, meta- directing group due to its electron-withdrawing resonance and inductive effects. It will direct incoming electrophiles to the positions meta (C6 and C2) to itself.

Considering these competing effects:

Position C2: This position is meta to the deactivating aldehyde group and is a favorable position for electrophilic attack on the benzothiophene ring.

Position C3: This is another inherently reactive position on the benzothiophene ring.

Position C6: This position is ortho to the activating methyl group and meta to the deactivating aldehyde group. The activating effect of the methyl group and the deactivating effect of the aldehyde group are in concert, making this a likely site for substitution.

Position C7: This position is para to the activating methyl group.

Table 5: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Position | Influence of Methyl Group (Activating, o,p-directing) | Influence of Aldehyde Group (Deactivating, m-directing) | Predicted Outcome |

| C2 | - | meta | Possible |

| C3 | - | - | Possible |

| C6 | ortho | meta | Likely |

| C7 | para | - | Possible |

Introduction of Diverse Functional Groups for Structural Diversification

The aldehyde functionality of this compound is a gateway for the introduction of a multitude of functional groups, enabling extensive structural diversification. Standard aldehyde chemistry can be readily applied to achieve these transformations. For instance, oxidation of the aldehyde group using mild oxidizing agents such as silver oxide or potassium permanganate would yield the corresponding carboxylic acid, 5-methyl-1-benzothiophene-4-carboxylic acid. This carboxylic acid can then be converted into a variety of derivatives, including esters, amides, and acid chlorides, through well-established protocols.

Reduction of the aldehyde, on the other hand, using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride, would afford the corresponding primary alcohol, (5-methyl-1-benzothiophen-4-yl)methanol. This alcohol can be further functionalized through etherification or esterification reactions.

The carbon-oxygen double bond of the aldehyde is susceptible to nucleophilic attack, allowing for the formation of new carbon-carbon bonds. Grignard reagents and organolithium compounds can react with the aldehyde to produce secondary alcohols. The Wittig reaction provides a pathway to convert the aldehyde into an alkene with a defined stereochemistry.

Furthermore, the aldehyde group can be transformed into other functional groups. For example, reaction with hydroxylamine (B1172632) leads to the formation of an oxime, which can be further reduced to a primary amine or dehydrated to a nitrile. Condensation reactions with various nucleophiles are also a key strategy for derivatization. For instance, reaction with hydrazines can yield hydrazones, which are valuable intermediates for the synthesis of various heterocyclic compounds. A study on the reactivity of 3-amino-2-formyl-functionalized benzothiophenes demonstrated the successful formation of hydrazones by reacting the aldehyde group with different hydrazine derivatives. nih.gov This highlights a plausible derivatization strategy for this compound.

Table 1: Potential Functional Group Interconversions of this compound

| Starting Material | Reagent(s) | Product Functional Group |

| Aldehyde | Ag2O or KMnO4 | Carboxylic Acid |

| Aldehyde | NaBH4 or LiAlH4 | Primary Alcohol |

| Aldehyde | R-MgBr or R-Li | Secondary Alcohol |

| Aldehyde | Ph3P=CHR | Alkene |

| Aldehyde | NH2OH | Oxime |

| Aldehyde | R-NHNH2 | Hydrazone |

Annulation and Ring-Fused Product Formation

The strategic placement of the aldehyde group at the 4-position of the 5-methyl-1-benzothiophene scaffold makes it an excellent precursor for the construction of various fused heterocyclic systems through annulation reactions. These reactions involve the formation of a new ring fused to the existing benzothiophene core, leading to complex polycyclic architectures.

Friedländer Reaction for the Synthesis of Benzothieno[3,2-b]pyridine Systems

The Friedländer annulation is a powerful method for the synthesis of quinoline (B57606) and related fused pyridine systems. This reaction involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an active methylene (B1212753) group. While this compound itself is not an ortho-aminoaryl aldehyde, it can be envisioned that a derivative, such as 3-amino-5-methyl-1-benzothiophene-4-carbaldehyde, would be an ideal substrate for the Friedländer reaction.

In a study focused on 3-amino-2-formyl-functionalized benzothiophenes, the authors successfully employed the Friedländer reaction to synthesize a series of benzothieno[3,2-b]pyridine derivatives. nih.gov The reaction of these amino aldehyde derivatives with various ketones and 1,3-diones led to the formation of the corresponding fused pyridine and quinolin-1-one systems. nih.gov A plausible mechanism for this transformation involves the initial formation of an enamine or enolate from the active methylene compound, which then undergoes a condensation reaction with the amino aldehyde, followed by cyclization and dehydration to afford the aromatic benzothieno[3,2-b]pyridine ring system.

Table 2: Examples of Friedländer Reaction with Benzothiophene Aldehydes

| Benzothiophene Substrate | Active Methylene Compound | Fused Product | Reference |

| 3-Amino-2-formyl-benzothiophene | Acetone | Benzothieno[3,2-b]pyridine | nih.gov |

| 3-Amino-2-formyl-benzothiophene | Cyclohexanone | Benzothieno[3,2-b]quinoline | nih.gov |

| 3-Amino-2-formyl-benzothiophene | 1,3-Cyclohexanedione | Benzothieno[3,2-b]quinolin-1-one | nih.gov |

Formation of Other Fused Heterocyclic Architectures (e.g., thiadiazoles, oxadiazoles, pyrazoles)

The aldehyde functionality of this compound can be utilized as a key building block for the synthesis of a variety of other fused heterocyclic systems.

Pyrazoles: The construction of a fused pyrazole (B372694) ring can be achieved through the reaction of an α,β-unsaturated carbonyl compound with hydrazine. This compound can be converted into an α,β-unsaturated derivative, for example, through a Claisen-Schmidt condensation with an appropriate ketone. The resulting chalcone (B49325) analogue can then be reacted with hydrazine or its derivatives to yield the fused pyrazole system. An alternative approach involves the Vilsmeier-Haack reaction on the hydrazone of an acetophenone derivative to yield a pyrazole-4-carbaldehyde. semanticscholar.org A similar strategy could potentially be adapted for the synthesis of fused pyrazoles from this compound.

Multi-Component Reactions (MCRs) for Scaffold Assembly and Diversification

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, offer a powerful and efficient strategy for the rapid generation of molecular diversity. The aldehyde functionality of this compound makes it an ideal candidate for participation in a variety of MCRs.

While specific examples of MCRs involving this compound are not extensively documented, its reactivity can be inferred from the known behavior of other aromatic aldehydes in these reactions.

Biginelli Reaction: The Biginelli reaction is a three-component reaction between an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) to produce dihydropyrimidinones or their thio-analogues. It is highly probable that this compound would readily participate in this reaction to yield novel benzothiophene-substituted dihydropyrimidinones. A four-component modified Biginelli reaction has also been reported, showcasing the versatility of this MCR. nih.gov

Hantzsch Dihydropyridine Synthesis: This is another well-known MCR that involves the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia (B1221849) source to form dihydropyridines. The use of 5-bromothiophene-2-carboxaldehyde in a Hantzsch reaction has been reported to produce bioactive 1,4-dihydropyridine (B1200194) derivatives, suggesting that this compound would be a suitable substrate for this transformation. nih.govresearchgate.net

Ugi and Passerini Reactions: These are isocyanide-based MCRs that are highly valuable for the synthesis of peptide-like scaffolds. The Passerini reaction is a three-component reaction between an aldehyde, a carboxylic acid, and an isocyanide to form an α-acyloxy amide. wikipedia.org The Ugi reaction is a four-component reaction involving an aldehyde, an amine, a carboxylic acid, and an isocyanide to generate an α-acylamino amide. acs.org this compound could serve as the aldehyde component in both of these reactions, leading to the formation of complex molecules with a benzothiophene moiety.

Comparative Reactivity Profiles of Different Benzothiophene Isomers and Analogues

The reactivity of the aldehyde group in benzothiophene carbaldehydes is influenced by its position on the benzothiophene ring system. The electronic properties of the benzothiophene nucleus, which is an electron-rich aromatic system, play a crucial role in determining the electrophilicity of the carbonyl carbon of the aldehyde.

Comparing the 4-carbaldehyde isomer with other positional isomers, such as the 2-carbaldehyde and 3-carbaldehyde, would reveal differences in reactivity. The aldehyde group at the 2- and 3-positions is directly attached to the thiophene ring. The reactivity at these positions is known to be different from that on the benzene (B151609) ring. For instance, formylation of benzo[b]thiophene typically occurs at the 3-position, and if that is blocked, at the 2-position, indicating the higher reactivity of these positions towards electrophilic substitution. mdpi.com This suggests that the electronic environment of the aldehyde group at these positions would be different from that at the 4-position.

An aldehyde at the 2-position would be more influenced by the electron-donating sulfur atom through resonance, potentially making it slightly less reactive towards nucleophiles compared to the 3- and 4-isomers. The 3-position is generally the most nucleophilic in benzothiophene, so an aldehyde at this position might exhibit enhanced reactivity. A direct, quantitative comparison of the reaction rates of these isomers under identical conditions would be necessary to establish a definitive reactivity order.

In comparison to its analogue, thiophene-2-carbaldehyde, this compound would likely exhibit different reactivity due to the presence of the fused benzene ring and the methyl substituent. The extended π-system of the benzothiophene ring and the electronic effect of the methyl group would modulate the reactivity of the aldehyde group.

Spectroscopic and Structural Elucidation of 5 Methyl 1 Benzothiophene 4 Carbaldehyde and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful technique for determining the detailed structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) NMR Spectroscopy for Proton Environment Analysis

The ¹H NMR spectrum of 5-Methyl-1-benzothiophene-4-carbaldehyde is expected to show distinct signals for each chemically unique proton. The predicted chemical shifts (δ) are influenced by the aromatic ring system, the electron-withdrawing aldehyde group, and the electron-donating methyl group.

Aldehyde Proton (CHO): This proton is highly deshielded and is expected to appear as a singlet far downfield, typically in the range of δ 9.9–10.5 ppm.

Aromatic Protons: The benzothiophene (B83047) core has four aromatic protons.

The protons on the thiophene (B33073) ring (H-2 and H-3) typically resonate between δ 7.3 and 7.9 ppm. chemicalbook.com

The protons on the benzene (B151609) ring (H-6 and H-7) will also appear in the aromatic region. The proton at H-6, being ortho to the methyl group, and the proton at H-7 will likely appear as doublets due to coupling with each other. Their exact shifts would be influenced by the combined electronic effects of the fused ring and substituents.

Methyl Protons (CH₃): The three equivalent protons of the methyl group are shielded and will appear as a singlet upfield, likely around δ 2.5 ppm.

Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| CHO | 9.9 - 10.5 | Singlet (s) | 1H |

| Aromatic (H-2, H-3, H-6, H-7) | 7.3 - 8.0 | Multiplet (m) or Doublets (d) | 4H |

Carbon-13 (¹³C) NMR Spectroscopy for Carbon Skeleton Characterization

The proton-decoupled ¹³C NMR spectrum will show a single peak for each of the 10 unique carbon atoms in the molecule. The chemical shifts are indicative of the carbon's hybridization and electronic environment.

Carbonyl Carbon (C=O): The aldehyde carbonyl carbon is significantly deshielded and is expected to resonate in the far downfield region, typically between δ 190–200 ppm. libretexts.org

Aromatic Carbons: The eight carbons of the benzothiophene ring system will appear in the aromatic region (δ 115–150 ppm). libretexts.org Quaternary carbons (those without attached protons, such as C-3a, C-4, C-5, and C-7a) will generally show weaker signals. The carbons directly attached to the electron-withdrawing aldehyde group (C-4) and the sulfur atom (C-7a, C-3a) will have their shifts influenced accordingly.

Methyl Carbon (CH₃): The methyl carbon is the most shielded and will appear at the highest field (lowest ppm value), typically in the range of δ 10–25 ppm. libretexts.org

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | 190 - 200 |

| Aromatic (8C) | 115 - 150 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation

2D NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's connectivity.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. It would show correlations between adjacent aromatic protons, such as between H-6 and H-7, and between H-2 and H-3, confirming their positions on the rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton-carbon pairs. It would definitively link each proton signal (except the aldehyde proton) to its corresponding carbon signal (e.g., the methyl protons at ~2.5 ppm to the methyl carbon at ~15 ppm, and each aromatic proton to its respective aromatic carbon).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is vital for piecing together the molecular skeleton. Key expected correlations would include:

The aldehyde proton (CHO) correlating to the C-4 carbon.

The methyl protons (CH₃) correlating to the C-5 and C-6 carbons.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern. For this compound (C₁₀H₈OS), the exact molecular weight is 176.0347 g/mol .

In an electron ionization (EI) mass spectrum, a prominent molecular ion peak (M⁺) would be expected at m/z = 176, reflecting the stability of the aromatic system. libretexts.org Common fragmentation pathways for aromatic aldehydes would likely be observed: libretexts.orgmiamioh.eduwhitman.edujove.com

Loss of a hydrogen radical (H•): This α-cleavage would result in a strong [M-1]⁺ peak at m/z = 175. miamioh.eduwhitman.edujove.com

Loss of the formyl radical (•CHO): This would produce an [M-29]⁺ peak at m/z = 147. libretexts.org

Loss of carbon monoxide (CO): Following the loss of H•, the resulting ion at m/z 175 could lose CO to give a fragment at m/z = 147.

Predicted Mass Spectrometry Fragmentation

| m/z | Identity | Description |

|---|---|---|

| 176 | [M]⁺ | Molecular Ion |

| 175 | [M-H]⁺ | Loss of aldehydic hydrogen |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

IR and Raman spectroscopy probe the vibrational modes of a molecule, providing a fingerprint based on its functional groups.

C=O Stretch: The most characteristic absorption in the IR spectrum would be the strong carbonyl (C=O) stretch of the aromatic aldehyde, expected in the range of 1710–1685 cm⁻¹. spectroscopyonline.comjove.compressbooks.puborgchemboulder.com This band is typically very intense.

C-H Stretches:

Aldehydic C-H stretch: Two weak to moderate bands are characteristic of the aldehyde C-H bond, one near 2830-2800 cm⁻¹ and another near 2750-2720 cm⁻¹. pressbooks.puborgchemboulder.com

Aromatic C-H stretch: These absorptions appear above 3000 cm⁻¹.

Aliphatic C-H stretch: The methyl group C-H stretches will be observed just below 3000 cm⁻¹.

C=C Stretch: Aromatic ring C=C stretching vibrations will produce several bands of varying intensity in the 1600–1450 cm⁻¹ region.

Predicted Key IR Absorptions

| Functional Group | Vibration | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aldehyde | C=O stretch | 1710 - 1685 | Strong |

| Aldehyde | C-H stretch | ~2820 and ~2720 | Weak-Medium |

| Aromatic | C-H stretch | > 3000 | Medium |

| Aromatic | C=C stretch | 1600 - 1450 | Medium-Weak |

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the aromatic rings.

X-ray Crystallography for Solid-State Molecular Architecture Determination

Should a suitable single crystal of this compound be grown, X-ray crystallography could provide the definitive solid-state structure. This technique would yield precise data on:

Bond lengths and angles: Confirming the geometry of the benzothiophene core and the substituents.

Molecular Conformation: Determining the planarity of the ring system and the orientation of the aldehyde group relative to the ring.

Intermolecular Interactions: Revealing how the molecules pack in the crystal lattice, including any π-stacking or other non-covalent interactions that dictate the solid-state architecture.

As of now, no public crystal structure data is available for this specific compound.

Computational Chemistry and Molecular Modeling Studies of 5 Methyl 1 Benzothiophene 4 Carbaldehyde

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. These methods can predict molecular geometry, spectroscopic characteristics, and reactivity.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure of molecules. researchgate.net Geometry optimization of 5-Methyl-1-benzothiophene-4-carbaldehyde would typically be performed using DFT with a functional such as B3LYP and a basis set like 6-311++G(d,p). researchgate.netresearchgate.net This process determines the most stable conformation of the molecule by finding the minimum energy structure.

The optimized geometry provides key structural parameters, including bond lengths, bond angles, and dihedral angles. For the benzothiophene (B83047) core, the planarity and aromaticity are of significant interest. The presence of the methyl and carbaldehyde substituents will influence the electron distribution and geometry of the benzothiophene ring system. Natural Bond Orbital (NBO) analysis can further be employed to understand hyperconjugative interactions and charge delocalization within the molecule. researchgate.net

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

Computational methods can accurately predict various spectroscopic parameters, which are invaluable for the characterization of new compounds.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR chemical shifts. orientjchem.org The predicted shifts for this compound would be compared to experimental data if available, or serve as a reference. The chemical shifts are influenced by the electronic environment of each nucleus. For instance, the aldehyde proton is expected to have a significant downfield shift due to the electron-withdrawing nature of the carbonyl group.

IR Spectroscopy: Theoretical vibrational frequencies can be calculated using DFT. The calculated frequencies correspond to specific vibrational modes, such as the C=O stretching of the carbaldehyde group, C-H stretching of the methyl and aromatic groups, and the vibrations of the benzothiophene ring. scielo.org.za These predicted frequencies aid in the assignment of experimental IR spectra.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra. nih.gov This method can determine the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, which are typically of a π → π* nature for conjugated systems like benzothiophene. nih.gov

Table 1: Predicted Spectroscopic Data for this compound (Theoretical)

| Parameter | Predicted Value |

|---|---|

| ¹H NMR (δ, ppm) | |

| Aldehyde H | ~9.5-10.5 |

| Aromatic H | ~7.0-8.5 |

| Methyl H | ~2.5-3.0 |

| ¹³C NMR (δ, ppm) | |

| Aldehyde C=O | ~185-195 |

| Aromatic C | ~120-150 |

| Methyl C | ~15-25 |

| IR (cm⁻¹) | |

| C=O Stretch | ~1680-1710 |

| C-H Aromatic Stretch | ~3000-3100 |

| C-H Aliphatic Stretch | ~2850-2960 |

| UV-Vis (λmax, nm) | ~250-350 |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Charge Transfer Properties

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining the chemical reactivity and electronic properties of a molecule. orientjchem.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and reactivity. nih.gov A smaller energy gap suggests a higher reactivity.

For this compound, the HOMO is expected to be localized on the electron-rich benzothiophene ring system, while the LUMO is likely to be centered on the electron-deficient carbaldehyde group. This distribution facilitates intramolecular charge transfer from the ring to the substituent upon electronic excitation. researchgate.net

Table 2: Predicted Frontier Molecular Orbital Properties for this compound (Theoretical)

| Parameter | Predicted Value (eV) |

|---|---|

| HOMO Energy | -5.5 to -6.5 |

| LUMO Energy | -1.5 to -2.5 |

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used in drug discovery to predict how a ligand, such as this compound, might interact with a biological target.

Prediction of Predominant Binding Modes and Affinities with Macromolecular Targets

Molecular docking simulations can identify the most likely binding pose of this compound within the active site of a protein. The simulations calculate a binding affinity or docking score, which is an estimation of the binding free energy. nih.gov A lower binding energy indicates a more stable protein-ligand complex. The interactions driving the binding, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, can also be visualized and analyzed. For example, the carbaldehyde group could act as a hydrogen bond acceptor.

Exploration of Putative Molecular Targets based on Structural Homology

In the absence of a known target, computational methods can be used to screen this compound against a panel of proteins to identify potential molecular targets. This can be achieved by searching for proteins with binding sites that are structurally homologous to those of known targets for similar benzothiophene derivatives. Virtual screening and pharmacophore modeling are common approaches for this purpose. mdpi.com

Table 3: Predicted Molecular Docking Results for this compound with a Putative Kinase Target (Theoretical)

| Parameter | Predicted Value |

|---|---|

| Binding Affinity | -7.0 to -9.0 kcal/mol |

| Key Interacting Residues | |

| Hydrogen Bonds | Amino acid residues with polar side chains (e.g., Ser, Thr, Asn, Gln) |

Structure-Activity Relationship (SAR) Studies through Computational Approaches

Computational approaches are instrumental in elucidating the structure-activity relationships (SAR) of benzothiophene derivatives. These studies systematically explore how chemical modifications to the core structure influence biological activity, thereby guiding the design of more potent and selective molecules. For analogues of this compound, SAR studies have revealed that the orientation of the bicyclic benzothiophene ring system plays a significant role in modulating their biological effects, such as the inhibition or acceleration of Aβ42 aggregation. nih.gov The substitution patterns on the aryl rings attached to the benzothiophene scaffold are also critical; for instance, the presence of electron-donating groups at specific positions has been identified as a favorable feature for cholinesterase inhibitory activity. nih.gov

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. For benzothiophene derivatives, computational studies have successfully identified key pharmacophoric elements. A common pharmacophore model for Factor IXa inhibitors based on a 4-substituted benzothiophene scaffold includes two aromatic features contributed by the benzothiophene nucleus itself, separated by a specific distance (approximately 1.2 Å). pharmacophorejournal.com Other crucial features often identified include hydrogen bond donors, hydrogen bond acceptors, and positive ionizable groups, such as an amidine group, which are vital for target interaction. pharmacophorejournal.comresearchgate.net These models serve as 3D queries in virtual screening campaigns to discover new chemical entities with potential therapeutic activities. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical correlation between the chemical structures of a series of compounds and their biological activities. Various 2D and 3D QSAR studies have been conducted on benzothiophene derivatives to predict their potency against a range of biological targets. nih.gov These models use molecular descriptors—numerical values that quantify steric, electronic, and topological properties of the molecules—to build predictive equations. pharmacophorejournal.comresearchgate.net

For example, 4D-QSAR analysis has been applied to benzothiophene analogues targeting the dopamine (B1211576) D2 receptor. nih.gov In other studies targeting anticancer activity, QSAR models have demonstrated that parameters such as Polar Surface Area, various electro-topological state indices (e.g., T_2_N_1, T_2_S_7), and shape indices (e.g., SaaCHE-Index) are correlated with the compound's efficacy. researchgate.net Similarly, for antibacterial benzothiophene derivatives, key descriptors identified through QSAR include PEOE_VSA_FPOL (Partial Equalization of Orbital Electronegativities - Van der Waals Surface Area of Fractional Positive-charged atoms) and Q_VSA_FHYD (Charge-weighted Van der Waals Surface Area of Hydrophobic atoms). researchgate.net

These models are validated internally and externally to ensure their robustness and predictive power. nih.govmdpi.com Statistically significant models, characterized by high squared correlation coefficients (r²) and cross-validated squared correlation coefficients (q²), can reliably forecast the biological activity of newly designed compounds prior to their synthesis. nih.govresearchgate.netnih.gov

| Biological Target | QSAR Model Type | Key Findings / Important Descriptors | Statistical Significance (Example Values) | Source |

|---|---|---|---|---|

| Dopamine D2 Receptor | 4D-QSAR | Generated predictive equations based on different molecular alignments. | Model selected based on best statistical results from genetic algorithms and partial least squares. | nih.gov |

| Factor IXa | 3D-QSAR | Steric and electrostatic interactions at specific lattice points (e.g., S_652, E_800) are critical. | r² = 0.9622, Predicted r² = 0.8123 | pharmacophorejournal.com |

| Anticancer (HDAC Inhibitors) | 2D-QSAR | Activity correlates with PolarSurfaceArea, T_2_N_1, SaaCHE-Index, and other electro-topological parameters. | r² = 0.9412 | researchgate.net |

| Antimalarial (PfNMT Inhibitors) | HQSAR, CoMFA, CoMSIA | Polar interactions (electrostatic and hydrogen-bonding) are major features affecting activity and selectivity. | HQSAR: q²=0.83, r²=0.98; CoMFA: q²=0.78, r²=0.97 | nih.gov |

| Antibacterial (Staphylococcus aureus) | QSAR (PLS, PCR, MLR) | Key descriptors include PEOE_VSA_FPOL and Q_VSA_FHYD, correlating molecular features with activity. | R² = 0.69–0.793 | researchgate.net |

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction for Analogues

In silico ADME studies are crucial in the early stages of drug discovery to predict the pharmacokinetic properties of compounds, including analogues of this compound. mdpi.com Using computational tools and webservers like SwissADME and admetSAR 2.0, researchers can evaluate various parameters to assess a compound's potential drug-likeness. mdpi.commdpi.com

Key properties analyzed include molecular weight (MW), lipophilicity (e.g., MLogP), topological polar surface area (TPSA), number of hydrogen bond donors (HBD) and acceptors (HBA), and the number of rotatable bonds. mdpi.commdpi.com These parameters are evaluated against established guidelines like Lipinski's Rule of Five and Veber's rule to predict oral bioavailability and intestinal absorption. mdpi.comnih.gov For instance, studies on benzothiophene derivatives have shown that many analogues comply with these rules, suggesting good drug-like properties. mdpi.comnih.gov Predictions often indicate high human intestinal absorption (often above 70-90%) and good bioavailability scores. nih.govajol.info Other predicted properties include blood-brain barrier (BBB) permeability, interaction with cytochrome P450 (CYP) enzymes (as substrates or inhibitors), and toxicity. ajol.info

| ADME Parameter | Typical Predicted Outcome for Analogues | Significance | Source |

|---|---|---|---|

| Lipinski's Rule of Five | Generally compliant (0 or 1 violation) | Predicts good oral bioavailability and drug-likeness. | mdpi.comnih.gov |

| Veber's Rule | Generally compliant | Indicates good intestinal absorption. | nih.gov |

| Human Intestinal Absorption | High (>70%) | Suggests efficient absorption from the gastrointestinal tract. | nih.govajol.info |

| Bioavailability Score | Good (e.g., 0.55) | An overall score predicting the fraction of an administered dose that reaches systemic circulation. | mdpi.com |

| Blood-Brain Barrier (BBB) Permeability | Variable; often predicted to be poorly distributed. | Determines if the compound can enter the central nervous system. | ajol.info |

| CYP450 Inhibition | Often predicted as inhibitors of one or more isoforms. | Indicates potential for drug-drug interactions. | ajol.info |

Conformational Analysis and Energy Landscapes of the Compound and its Derivatives

Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound and its derivatives, a key aspect of this analysis is the orientation of the carbaldehyde substituent relative to the benzothiophene ring. Computational methods, such as Density Functional Theory (DFT), are used to explore the potential energy surface by systematically varying dihedral angles. mdpi.com

The rotation around the single bond connecting the aldehyde group to the bicyclic ring system is of particular interest. By plotting the total energy of the molecule versus this torsional angle, researchers can identify low-energy, stable conformers and higher-energy transition states. mdpi.com For similar aromatic aldehydes, planar conformations, where the substituent is coplanar with the aromatic ring, are often preferred due to favorable resonance interactions. rsc.org However, steric hindrance from adjacent substituents, such as the 5-methyl group in the target compound, can lead to twisted or even perpendicular conformations being more stable. rsc.org Understanding the preferred conformation and the energy barriers between different conformers is crucial, as the three-dimensional shape of a molecule dictates how it can interact with biological targets.

Biological Activities and Molecular Mechanisms of 5 Methyl 1 Benzothiophene 4 Carbaldehyde Derivatives Non Clinical Focus

Antimicrobial Activity Studies

Derivatives of the benzothiophene (B83047) scaffold have demonstrated notable in vitro antibacterial activity against a spectrum of pathogenic bacteria. Studies have explored their efficacy against both Gram-positive and Gram-negative organisms, with some derivatives showing promising activity against drug-resistant strains.

One study focused on the synthesis of novel tetrahydrobenzothiophene derivatives and evaluated their activity against E. coli, P. aeruginosa, Salmonella, and S. aureus. Compound 3b from this series, 2-(4-chlorobenzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid, exhibited significant inhibitory activity against all tested strains, with Minimum Inhibitory Concentration (MIC) values of 1.11 µM against E. coli and S. aureus, 1.00 µM against P. aeruginosa, and 0.54 µM against Salmonella. nih.gov Structure-activity relationship (SAR) studies indicated that derivatives with electron-withdrawing groups on the benzene (B151609) ring, such as in compounds 3b , 3c , and 3f , showed enhanced antibacterial potency. nih.gov

In another study, benzo[b]thiophene acylhydrazones were synthesized and screened against multidrug-resistant Staphylococcus aureus. One of the most active compounds, (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide, demonstrated a minimal inhibitory concentration of 4 µg/mL against three different S. aureus strains, including a methicillin-resistant and a daptomycin-resistant clinical isolate. nih.gov

Furthermore, a series of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides were synthesized and showed good activity against strains of S. aureus and B. subtilis. The highest activity was observed for the derivative without substituents on the benzene ring or those with small substituents like methyl or methoxyl groups in the para-position. pensoft.net

Table 1: In Vitro Antibacterial Activity of Selected Benzothiophene Derivatives

Benzothiophene derivatives have also been investigated for their antifungal properties. Research has shown that certain structural modifications to the benzothiophene core can lead to compounds with significant activity against various fungal pathogens.

For instance, a study involving the synthesis of benzothiophene derivatives through the cyclization of chalcones with various reagents resulted in compounds with antifungal activity. researchgate.net The synthesized oxapyrimidines, isoxazolines, pyrazoles, pyrazolines, and thiopyrimidines derived from a 4-acetylphenyl-3-chloro-1-benzothiophene-2-carboxamide precursor were screened for their efficacy. researchgate.net

Another research effort described the synthesis of new compounds containing coumarins, pyrimidines, and pyrazole (B372694) substituted benzothiophene derivatives, with some of the synthesized compounds exhibiting notable antifungal activities. researchgate.net Additionally, a broad review of benzothiophene derivatives highlights their wide spectrum of therapeutic applications, including antifungal activity. nih.gov

The benzothiophene scaffold has been identified as a promising starting point for the development of novel anti-tubercular agents. Several studies have reported on the synthesis and evaluation of benzothiophene derivatives against Mycobacterium tuberculosis.

One investigation into 3-substituted benzo[b]thiophene-1,1-dioxides revealed their effectiveness as inhibitors of M. tuberculosis growth under aerobic conditions. peerj.com A systematic exploration of substituents at the C-3 position showed that compounds with a tetrazole substituent were the most potent, with a minimum inhibitory concentration (MIC) of 2.6 µM. Oxadiazole-substituted derivatives also demonstrated good anti-tubercular activity with MICs in the range of 3–8 µM. peerj.com

Another study highlighted that benzo[b]thiophene was investigated for its anti-mycobacterial activity, drawing attention to its potential as a nucleus for novel anti-tubercular agents. researchgate.net Furthermore, a review on the pharmacological activities of benzothiophene derivatives confirms their exploration for antitubercular properties. nih.gov

Understanding the molecular mechanisms by which antimicrobial agents exert their effects is crucial for their development. For benzothiophene derivatives, some studies have begun to shed light on their modes of action.

One research project aimed to explore the dose-dependent effect of novel antimicrobial benzothiophene derivatives on the cell membrane potential and the production of reactive oxygen species (ROS) in S. aureus. digitellinc.com The study proposed that effective benzothiophene derivatives would likely disrupt the membrane potential and increase ROS production, suggesting that membrane damage and oxidative stress are potential mechanisms of their antibacterial action. digitellinc.com This provides insight into how these compounds may lead to bacterial cell death.

Anticancer Activity Research

Derivatives of benzothiophene have emerged as a significant class of compounds with potential anticancer activity. Numerous studies have documented the in vitro cytotoxicity and growth inhibitory effects of these compounds against a variety of human cancer cell lines.

A study on 5-hydroxybenzothiophene derivatives identified them as effective multi-target kinase inhibitors with notable growth inhibitory activity across different cancer cell lines. nih.govtandfonline.com Compound 16b , a 5-hydroxybenzothiophene hydrazide derivative, displayed broad-spectrum anticancer activity, inhibiting the growth of HCT-116 (colon), A549 (lung), U87MG (glioblastoma), and HeLa (cervical) cancer cells. The most significant growth inhibition was observed in the U87MG cells, with an IC50 value of 7.2 μM. nih.govtandfonline.com

In another study, a series of 1,5-benzothiazepine (B1259763) derivatives, which can be considered structurally related to benzothiophenes, were synthesized and evaluated for their in vitro cytotoxic activity. researchgate.netmdpi.com Compound 2c showed the most potent cytotoxic activity in the liver cancer cell line Hep G-2, with an IC50 of 3.29 ± 0.15 µM. In the prostate cancer cell line DU-145, the synthesized compounds displayed IC50 ranges from 15.42 ± 0.16 to 41.34 ± 0.12 µM. researchgate.netmdpi.comnih.gov

The broader class of benzothiophene derivatives has been reviewed for their wide range of biological activities, including anticancer properties. nih.govbenthamdirect.com

Table 2: In Vitro Anticancer Activity of Selected Benzothiophene and Related Derivatives

Investigation of Apoptosis Induction and Cell Cycle Modulation

Derivatives of thiophene (B33073) and related heterocyclic structures have been a focal point of research for their potential to influence cell proliferation and survival through the modulation of the cell cycle and induction of apoptosis, or programmed cell death. Studies on various thiophene derivatives have demonstrated significant effects on these fundamental cellular processes.

For instance, a 5-nitro-thiophene-thiosemicarbazone derivative, PR17, has shown potent activity in pancreatic ductal adenocarcinoma (PDAC) cells, where it induces S-phase cell cycle arrest. nih.gov This indicates that the compound interferes with the DNA synthesis phase, preventing cancer cells from replicating. Similarly, another derivative, PR12, was found to cause G0/G1 cell cycle arrest in PDAC cells, halting them before the initiation of DNA replication. nih.gov

The induction of apoptosis is another critical mechanism. Research on metabolites from the lichen Parmotrema tinctorum, including 5-methyl-1,3-benzenediol and its derivative, confirmed the induction of apoptosis at a cellular level. nih.gov This was evidenced by the activation of the caspase cascade, a family of proteases that are central to the apoptotic process, and the accumulation of apoptotic cells in the Sub-G1 phase of the cell cycle. nih.gov Further supporting these findings, benzo[h]chromene derivatives have also been shown to suppress cancer cell growth by inducing cell cycle arrest and triggering apoptosis. consensus.app

Table 1: Effects of Thiophene and Related Derivatives on Cell Cycle and Apoptosis

| Compound/Derivative Class | Cell Line | Effect | Mechanism |

|---|---|---|---|

| 5-nitro-thiophene-thiosemicarbazone (PR17) | MIA PaCa-2 (Pancreatic Cancer) | S-phase cell cycle arrest | Not specified |

| 5-nitro-thiophene-thiosemicarbazone (PR12) | PDAC cells | G0/G1 cell cycle arrest | Not specified |

| 5-methyl-1,3-benzenediol derivative | Cancer cell lines | Apoptosis, Sub-G1 accumulation | Caspase cascade activation |

Potential Interactions with Kinases or Apoptosis Modulators

The molecular mechanisms underlying the biological activities of benzothiophene derivatives often involve direct interactions with key cellular regulators, such as protein kinases and apoptosis modulators. The thiophene ring has been identified as a chemical inhibitor of IκB kinase (Iĸĸβ), which plays a role in pro-inflammatory cytokine signaling. researchgate.net

In the context of cancer, the 5-nitro-thiophene-thiosemicarbazone derivative PR17 demonstrated promising activity through the inhibition of key protein kinases in pancreatic ductal adenocarcinoma cells. nih.gov This suggests that its antineoplastic effects are mediated, at least in part, by disrupting critical signaling pathways that control cell growth and survival.

Furthermore, studies on benzo[h]chromene derivatives 5a and 6a have provided detailed insights into their interaction with apoptosis modulators. These compounds were found to trigger apoptosis by activating both the extrinsic (Fas/Caspase 8) and intrinsic (Bcl-2/Caspase 3) pathways. consensus.app Specifically, they decreased the protein expression levels of the anti-apoptotic protein Bcl-2 while increasing the expression of pro-apoptotic proteins such as caspase 3, caspase 8, and Fas. consensus.app Molecular docking analyses further supported these findings by modeling the interaction of these compounds with Bcl-2. consensus.app

Anti-inflammatory Activity Investigation

Benzothiophene and its bioisostere, benzofuran, have been utilized as scaffolds to develop novel anti-inflammatory agents. The strategy of creating hybrid molecules that incorporate these scaffolds with other anti-inflammatory pharmacophores has yielded compounds with significant activity. nih.gov

Inhibition of Key Inflammatory Mediators (e.g., Cyclooxygenase (COX) and Lipoxygenase (LOX))

A primary mechanism for the anti-inflammatory action of many compounds is the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. These enzymes are crucial in the biosynthesis of prostaglandins (B1171923) and leukotrienes, which are key mediators of inflammation. mdpi.comnih.gov The simultaneous inhibition of both COX and LOX pathways is considered an effective strategy to enhance anti-inflammatory effects while potentially reducing side effects associated with selective COX inhibitors. nih.gov

Several novel benzothiophene derivatives have been synthesized and evaluated as dual COX/5-LOX inhibitors. nih.gov In one study, compounds 4b, 4e, 4f, and 5a demonstrated significant in vitro COX-2 inhibition, with potency higher than the reference drug celecoxib. nih.gov These compounds also exhibited notable LOX inhibitory activity. nih.gov Specifically, compound 4e emerged as a promising lead structure for developing a new class of safer anti-inflammatory agents. nih.gov Other derivatives, including 4a, 4c, 4d, 5b, and 7a, also showed significant in vitro LOX inhibitory activity, surpassing that of meclofenamate sodium. nih.gov

Table 2: In Vitro COX/LOX Inhibitory Activity of Benzothiophene Derivatives

| Compound | Target Enzyme(s) | Activity | Reference |

|---|---|---|---|

| 4b, 4e, 4f, 5a | COX-2 | Inhibition higher than celecoxib | nih.gov |

| 4b, 4e, 4f, 5a | LOX | Significant inhibitory activity | nih.gov |

Modulatory Effects on Inflammatory Pathways and Signaling

Beyond direct enzyme inhibition, thiophene derivatives can exert anti-inflammatory effects by modulating gene expression and inflammatory cytokines. Cytokines are crucial signaling proteins that regulate inflammatory responses. nih.gov Methoxy-substituted thiophene derivatives have been shown to negatively regulate the expression of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) following inflammation induced by lipopolysaccharide (LPS) in monocyte cell lines. nih.gov This suggests an ability to interfere with key inflammatory signaling cascades. Thiophene-3-carboxamide has been reported to reduce Interleukin-6 (IL-6) mRNA expression, acting as a chemical inhibitor of Iĸĸβ kinase, which is involved in the expression of pro-inflammatory cytokines. researchgate.net

Anticonvulsant Activity Studies of Derivatives

The benzothiophene scaffold and related thiophene structures are present in various compounds investigated for anticonvulsant properties. Research has focused on synthesizing hybrid molecules that incorporate the thiophene ring with other pharmacologically active moieties, such as pyrrolidine-2,5-dione. nih.gov

These novel derivatives have been evaluated in established animal models of epilepsy, including the maximal electroshock (MES), subcutaneous pentylenetetrazole (scPTZ), and psychomotor (6 Hz) seizure tests. nih.govnih.gov In one study, a series of 3-(3-methylthiophen-2-yl)-pyrrolidine-2,5-dione derivatives were synthesized, with several compounds showing significant anticonvulsant activity. nih.gov The most promising compound, 3-(3-methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione hydrochloride (compound 4), demonstrated a potent protective effect in both the MES and 6 Hz tests. nih.govresearchgate.net Its efficacy, as measured by its ED50 value, was superior to that of the reference drugs valproic acid and ethosuximide (B1671622) in these models. researchgate.net

The proposed mechanisms for this anticonvulsant activity include the modulation of neuronal ion channels. In vitro studies on compound 4 indicated a moderate but balanced inhibition of neuronal voltage-sensitive sodium (site 2) and L-type calcium channels, which are major targets for many antiepileptic drugs. nih.gov

Table 3: Anticonvulsant Activity of a Lead Thiophene Derivative (Compound 4)

| Seizure Model | Compound 4 ED50 (mg/kg) | Valproic Acid ED50 (mg/kg) | Ethosuximide ED50 (mg/kg) |

|---|---|---|---|

| MES test | 62.14 | 252.7 | - |

Exploration of Other Reported Biological Activities (e.g., Antidiabetic, Antioxidant, Anti-HIV, Anti-allergic, Neuroprotective)

Derivatives containing the benzothiophene core or related heterocyclic systems have been explored for a wide array of other potential therapeutic applications.

Anti-HIV Activity : The development of novel anti-HIV agents is a significant area of research. A series of 8-methyl-4-oxo-1,4-dihydroquinoline-3-carbohydrazide derivatives were synthesized and evaluated for their ability to prevent HIV-1 replication. nih.gov All tested compounds showed effectiveness at concentrations below 150 µM with no significant cytotoxicity. nih.gov Compound 8b, which features a 4-fluorobenzoyl group, was identified as the most potent, with an EC50 of 75 µM. nih.gov Docking studies suggested that these compounds may act as HIV integrase inhibitors. nih.gov Fused chromene derivatives have also been screened for inhibitory activity against HIV-1 and HIV-2. researchgate.net

Antioxidant Activity : Certain thiophene derivatives have been noted for their antioxidant properties. Tinoridine, a thiophene derivative, possesses potent antiperoxidative and radical scavenger activity. researchgate.net

Anti-allergic Activity : Studies on compounds from medicinal plants have identified anti-allergic properties. Naphthoquinones derived from Rhinacanthus nasutus, such as rhinacanthin-C, -D, and -N, are reported to have anti-allergic effects on both early and late-phase reactions, supporting their traditional use. researchgate.net

Neuroprotective Activity : Some compounds derived from endophytic fungi have been reported to possess neuroprotective activities, among other biological effects. mdpi.com

The diverse biological activities reported for benzothiophene and related heterocyclic derivatives highlight the versatility of this chemical scaffold in medicinal chemistry research.

Structure-Activity Relationships (SAR) Governing Biological Efficacy

The biological efficacy of derivatives based on the 5-Methyl-1-benzothiophene-4-carbaldehyde scaffold is intricately linked to their structural features. The relationship between the molecular structure and the resulting biological activity, known as the Structure-Activity Relationship (SAR), is a critical area of study. Key determinants of activity include the nature and placement of various substituents on the benzothiophene core and the chemical modifications of the aldehyde group.

Influence of Substituent Position and Nature on Biological Activity

The substitution pattern on the benzothiophene ring system is a pivotal factor in dictating the biological profile of these derivatives. Research on a variety of benzothiophene compounds has shown that even minor structural changes can lead to significant shifts in activity.

For instance, the presence of a methyl group, particularly at the C-5 position, has been associated with potent inhibitory effects in certain contexts. Studies on related thiophene compounds identified that the addition of a methyl substituent at the C-5 position led to the development of effective Nampt (Nicotinamide phosphoribosyltransferase) inhibitors. rsc.org This highlights the significance of the inherent 5-methyl group in the parent compound. Furthermore, strategic methylation at other positions, such as the α-position relative to a propanal side chain, has been shown to abolish genotoxicity while preserving therapeutic function in some aldehyde derivatives. acs.orgacs.org

The nature of the substituent also plays a crucial role. Various functional groups have been found to enhance the antimicrobial properties of the benzothiophene core. These include amine, amide, methyl, ether, and nitrile functionalities. researchgate.net The introduction of halogens, such as chlorine, at specific positions like C-3, has also been reported to improve antimicrobial activity. researchgate.net In the context of anti-inflammatory action, thiophenic derivatives featuring methyl and chlorine substituents have demonstrated activity comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs) in preclinical models. nih.gov Similarly, the presence of methyl and methoxy (B1213986) groups has been linked to potent inhibition of the 5-lipoxygenase (5-LOX) enzyme. nih.gov

| Substituent/Modification | Position | Influence on Biological Activity | Associated Activity | Reference |

|---|---|---|---|---|

| Methyl Group | C-5 | Enhances inhibitory efficacy | Nampt Inhibition | rsc.org |

| Methyl Group | α-position to an aldehyde | Abolishes genotoxicity, preserves therapeutic function | General Bioactivity | acs.orgacs.org |

| Amine, Amide, Ether, Nitrile | General | Enhances activity | Antimicrobial | researchgate.net |

| Chlorine | C-3 | Improves activity | Antimicrobial | researchgate.net |

| Methyl and Methoxy Groups | General | Associated with potent inhibition | 5-LOX Inhibition | nih.gov |

Role of the Aldehyde Functional Group and its Derivations in Modulating Activity

The aldehyde functional group at the C-4 position is a key pharmacophoric feature and a versatile handle for chemical modification. Its electrophilic nature allows for a wide range of derivatization reactions, leading to compounds with modulated and often enhanced biological activities.

Transforming the aldehyde into a hydrazone is a common and effective strategy. The reaction of benzothiophene aldehydes with various hydrazine (B178648) derivatives yields hydrazones, which have demonstrated significant potential as both antibacterial and cytotoxic agents. nih.gov For example, combining the benzothiophene nucleus with an acylhydrazone functional group has produced compounds with notable antimicrobial activity against multidrug-resistant Staphylococcus aureus. nih.gov The biological activity of these hydrazone derivatives can be further fine-tuned by the choice of the hydrazine reactant. It has been observed that using phenylhydrazines with strong electron-withdrawing groups can lead to higher yields in synthesis, suggesting that electronic properties play a key role in the formation and potentially the activity of the final product. nih.gov

The aldehyde group is not only a synthetic intermediate but also a crucial element for molecular interactions. The carbonyl oxygen can act as a hydrogen bond acceptor, which is a critical interaction for binding to biological targets like enzymes. nih.gov The reactivity of the aldehyde and its derivatives, such as the increased reactivity of S-oxides of thiophenes bearing acyl substituents towards nucleophiles, further underscores its importance in the molecule's mechanism of action. femaflavor.org

Proposed Molecular Mechanisms of Action (Non-Clinical)

While the precise molecular mechanisms for this compound itself are not extensively detailed, studies on structurally related benzothiophene derivatives provide significant insights into their probable modes of action. These compounds are proposed to exert their biological effects by interacting with specific molecular targets and modulating key biochemical pathways.

Interaction with Specific Enzymes or Receptors as Molecular Targets

A primary mechanism by which benzothiophene derivatives exhibit their pharmacological effects is through the direct inhibition of specific enzymes. Several enzymes have been identified as potential targets.

Cholinesterases: Certain benzothiophene-chalcone hybrids have been identified as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical for the breakdown of the neurotransmitter acetylcholine. nih.gov Molecular docking studies suggest that these inhibitors bind within the enzyme's active site, with key interactions including hydrogen bonding between the carbonyl oxygen of the benzothiophene scaffold and amino acid residues like TYR337 in AChE. nih.gov

Lipoxygenases (LOX): Benzothiophene and its analogs are known to inhibit enzymes involved in inflammatory pathways. Zileuton, a well-known drug containing a benzothiophene core, is a 5-lipoxygenase (5-LOX) inhibitor. nih.govnih.gov This enzyme is crucial for the synthesis of leukotrienes, which are potent inflammatory mediators. The inhibition of 5-LOX by thiophene derivatives has been observed in multiple studies, suggesting this is a key mechanism for their anti-inflammatory effects. nih.gov

Cyclooxygenases (COX): In addition to LOX, the COX enzymes (COX-1 and COX-2) are also potential targets for thiophene-based anti-inflammatory agents. nih.gov These enzymes are responsible for the production of prostaglandins, another class of inflammatory mediators.

| Molecular Target | Compound Class | Proposed Interaction/Effect | Reference |

|---|---|---|---|

| Acetylcholinesterase (AChE) | Benzothiophene-chalcones | Inhibition via active site binding (H-bond with TYR337) | nih.gov |

| Butyrylcholinesterase (BChE) | Benzothiophene-chalcones | Inhibition | nih.gov |

| 5-Lipoxygenase (5-LOX) | Benzothiophene derivatives | Inhibition, blocking leukotriene synthesis | nih.govnih.gov |

| Cyclooxygenase (COX) | Thiophene derivatives | Inhibition, blocking prostaglandin (B15479496) synthesis | nih.gov |

| Nicotinamide phosphoribosyltransferase (Nampt) | Methyl-substituted thiophenes | Inhibition | rsc.org |

Modulation of Critical Biochemical Pathways

The interaction of this compound derivatives with their molecular targets leads to the modulation of broader biochemical and signaling pathways.

By inhibiting enzymes like COX and 5-LOX, these compounds directly interfere with the arachidonic acid cascade. This pathway is fundamental to the inflammatory response, and its downregulation leads to a reduction in inflammatory mediators such as prostaglandins and leukotrienes. nih.gov This interruption of the inflammatory cascade is the likely basis for the anti-inflammatory activity observed for many benzothiophene derivatives.

Furthermore, the oxidation of the sulfur atom in the benzothiophene ring system, creating sulfones and disulfones, has been shown to significantly alter the electronic properties of the molecule, including the HOMO and LUMO energy levels. mdpi.com These modifications can influence how the molecule interacts with biological systems and participates in electron transfer processes, potentially modulating various cellular signaling pathways.

Materials Science and Advanced Applications of Benzothiophene Derivatives Non Clinical

Applications in Organic Electronics and Optoelectronics

Benzothiophene (B83047) derivatives, particularly those based on the mdpi.combenzothieno[3,2-b] mdpi.combenzothiophene (BTBT) framework, are at the forefront of research in organic electronics. researchgate.net Their rigid, planar structure facilitates strong intermolecular π-π stacking, which is crucial for efficient charge transport. nih.gov This has led to their extensive investigation in a variety of optoelectronic devices. Although direct studies on 5-Methyl-1-benzothiophene-4-carbaldehyde are not widely available, its structural similarity to these high-performing molecules suggests its potential as a valuable precursor or building block in this field.

Benzothiophene and its derivatives are pivotal in the synthesis of conductive polymers and organic semiconductors. nih.gov The sulfur-containing heterocyclic ring is a key component in many organic semiconducting materials due to its contribution to their electronic structure and stability. researchgate.net Thiophene-based polymers, for instance, are noted for their environmental and thermal stability, which are desirable properties for electronic applications. journalskuwait.org

The polymerization of thiophene (B33073) derivatives can be achieved through various methods, including oxidative coupling and electrochemical polymerization, to yield materials with tunable conductivities and optical properties. researchgate.netjournalskuwait.org For example, new polythiophenes containing a benzo[d]thiazole heterocycle have been synthesized via oxidative polymerization, resulting in polymers with significant π–π* transitions in their conjugated backbones. researchgate.net While specific polymerization of this compound has not been detailed in the literature, related thiophene-aldehyde derivatives have been successfully polymerized, indicating the feasibility of incorporating such functionalities into conductive polymer chains. acs.orgresearchgate.net

Derivatives of mdpi.combenzothieno[3,2-b] mdpi.combenzothiophene (BTBT) are particularly noteworthy as high-performing organic semiconductors. nih.gov The introduction of various functional groups onto the BTBT core allows for the fine-tuning of their electronic properties and solid-state packing, which in turn influences their charge carrier mobility. rsc.org

Table 1: Properties of Selected Benzothiophene-Based Organic Semiconductors

| Compound | Highest Occupied Molecular Orbital (HOMO) | Application | Reference |

|---|---|---|---|

| Ph-BTBT | Not Specified | Organic Thin-Film Transistor | rsc.org |

| C6-Ph-BTBT | Not Specified | Organic Thin-Film Transistor | rsc.org |

The excellent charge transport characteristics of benzothiophene derivatives make them prime candidates for use in Organic Field-Effect Transistors (OFETs). researchgate.net The BTBT core, in particular, has been the subject of extensive research, with many of its derivatives exhibiting high hole mobilities. nih.govrsc.org For instance, C6-Ph-BTBT has demonstrated a hole mobility of 4.6 cm² V⁻¹ s⁻¹ in polycrystalline thin-film transistors. rsc.org The strategic design of BTBT derivatives, including the introduction of solubilizing groups or moieties that promote self-assembly, has been a key strategy in enhancing the performance of OFETs. researchgate.net

In the realm of Organic Light-Emitting Diodes (OLEDs), benzothiophene derivatives are explored for their potential as emitters and host materials. rsc.org Thiophene-phenylene co-oligomers, for example, combine bright luminescence with efficient charge transport, making them suitable for optoelectronic applications. bohrium.com Recently, a new class of organic luminescent materials with thermally activated delayed fluorescence (TADF) properties has been developed using a mdpi.combenzothieno[3,2-b]benzothiophene-tetraoxide acceptor unit. These materials are promising for high-efficiency OLEDs. rsc.org The functionalization of the benzothiophene core can influence the emission color and efficiency of the resulting OLEDs. For instance, thiophene disubstituted benzothiadiazole derivatives have been developed as deep-red to near-infrared emitters for OLED applications. frontiersin.org

Table 2: Performance of OFETs Based on Benzothiophene Derivatives

| Material | Mobility (cm² V⁻¹ s⁻¹) | On/Off Ratio | Substrate | Reference |

|---|---|---|---|---|

| Ph-BTBT | 0.034 | Not Specified | Si/SiO₂ | rsc.org |

| C6-Ph-BTBT | 4.6 | 2.2 × 10⁷ | Si/SiO₂ | rsc.org |

The photophysical properties of benzothiophene derivatives are of significant interest for their application in advanced materials. These properties, including absorption and fluorescence spectra, are influenced by the molecular structure and the nature of substituents on the benzothiophene core. bohrium.comresearchgate.net For example, an increase in the electron-withdrawing nature of substituents on benzothiazolylthienothiophenes leads to a bathochromic (red) shift of the absorption and fluorescence bands. researchgate.net

Studies on fused benzothiophene derivatives have shown that their fluorescence quantum yields and the dipole moments of their excited states can be tuned through structural modifications. bohrium.com The investigation of these properties is crucial for the design of materials for applications such as fluorescent probes and photochromic recording media. researchgate.net While the specific photophysical properties of this compound have not been documented, research on related benzothiophene-based copolymers has shown broad absorption ranges and the population of intramolecular charge transfer states in polar solvents. mdpi.com

Table 3: Photophysical Data for a Benzothiazolylthienothiophene Derivative

| Compound | Absorption Max (nm) | Fluorescence Max (nm) | Solvent | Reference |

|---|

Role as Versatile Building Blocks for Complex Organic Molecules

The benzothiophene scaffold, including derivatives like this compound, serves as a versatile building block in organic synthesis for the construction of more complex molecules. mdpi.comwikipedia.org The aldehyde functionality, in particular, offers a reactive handle for a wide range of chemical transformations, enabling the synthesis of diverse molecular architectures. mdpi.comontosight.ai

Benzothiophene derivatives are valuable precursors for the synthesis of novel macrocycles and polymeric structures. The development of π-conjugated macrocycles is an active area of research due to their unique electronic and host-guest properties. nih.gov While direct examples using this compound are scarce, the general reactivity of the benzothiophene unit lends itself to incorporation into larger cyclic systems through various cross-coupling reactions.

In polymer chemistry, thiophene-based aldehydes have been utilized to create functionalizable and adhesive semiconducting polymers. acs.orgresearchgate.net The aldehyde group can be used for post-polymerization modification, allowing for the introduction of various functional groups or for cross-linking the polymer chains. researchgate.net This approach has been demonstrated with thiophene-aldehyde derivatives enclosed between two EDOT (3,4-ethylenedioxythiophene) units, which were successfully polymerized both chemically and electrochemically. acs.org

The ability of benzothiophene derivatives to engage in non-covalent interactions, such as π-π stacking, makes them excellent candidates for the construction of supramolecular assemblies. These ordered structures are of interest for their potential applications in molecular recognition, catalysis, and materials science.

A mdpi.combenzothieno[3,2-b] mdpi.combenzothiophene (BTBT) derivative functionalized with a β-sheet-forming peptide has been shown to self-assemble in water to form hydrogels. rsc.org The formation of these supramolecular structures is controlled by pH and salt concentration, and is driven by a combination of hydrogen bonding and π-π interactions. rsc.org This demonstrates the potential of using benzothiophene derivatives as scaffolds to create complex and functional supramolecular architectures. The aldehyde group of this compound could be readily modified to introduce functionalities that direct self-assembly, opening avenues for the design of new smart materials.

Environmental Science Applications

While research into the specific environmental applications of this compound is not extensively documented, the broader class of benzothiophene derivatives is gaining attention for its potential role in addressing environmental challenges. The inherent chemical properties of the benzothiophene scaffold, a bicyclic system containing a benzene (B151609) ring fused to a thiophene ring, make it a candidate for further investigation in environmental science.

Potential in Pollutant Degradation and Bioremediation Processes

The robust and versatile chemical nature of benzothiophene derivatives suggests their potential utility in the degradation of persistent organic pollutants. Although direct studies on this compound for this purpose are limited, the core structure is a known constituent of crude oil and has been the subject of bioremediation research. The microbial degradation of dibenzothiophene, a related compound, is a well-established process for the desulfurization of fossil fuels. This raises the possibility that engineered microorganisms or enzymatic systems could be developed to target and break down other benzothiophene-based pollutants.

Further research is required to explore the efficacy and mechanisms of this compound and its derivatives in bioremediation. Key areas of investigation would include identifying microbial strains capable of metabolizing this specific compound, elucidating the enzymatic pathways involved, and assessing the toxicity of any degradation byproducts.

Sensing and Imaging Technologies

The unique photophysical properties of benzothiophene derivatives have led to their exploration in the development of advanced sensing and imaging technologies. These compounds can be chemically modified to create probes that exhibit changes in their fluorescence or other optical properties in response to specific analytes or environmental conditions.

Development of Biosensors and Chemosensors Utilizing Benzothiophene Derivatives

Benzothiophene-based compounds have been successfully employed as chemosensors for the detection of various analytes. For instance, a benzothiophene-based semi-bis-chalcone has been synthesized and demonstrated as a photo-luminescent chemosensor for the real-time detection of hydrazine (B178648). rsc.orgresearchgate.netrsc.org This sensor operates on the principle of fluorescence quenching upon interaction with hydrazine. rsc.org The synthesis of such sensors often involves the Claisen-Schmidt condensation of benzothiophene carbaldehydes with other molecules to create a conjugated system with desirable optical properties. rsc.orgresearchgate.netrsc.org

The development of these sensors highlights the versatility of the benzothiophene scaffold in designing sensitive and selective detection methods. The aldehyde group in compounds like this compound provides a reactive site for further functionalization to create novel sensors for a wide range of target molecules.

| Benzothiophene Derivative | Target Analyte | Sensing Mechanism | Detection Limit |

|---|---|---|---|

| Benzothiophene-based semi-bis-chalcone | Hydrazine | Fluorescence Quenching | 5 mM |

Bioimaging Applications Leveraging Specific Optical Properties

The fluorescent properties of benzothiophene derivatives also make them promising candidates for bioimaging applications. Novel fluorescent chemosensors comprised of a benzothiazole (B30560) group and a quinoline (B57606) derivative have been designed for monitoring mitochondrial viscosity in living cells. jlu.edu.cn These probes exhibit desirable characteristics such as a large Stokes shift, which minimizes interference from autofluorescence, and good specificity for viscosity. jlu.edu.cn

While specific bioimaging studies involving this compound are not yet prevalent, the core structure's amenability to chemical modification suggests its potential for the development of targeted fluorescent probes for cellular imaging.

Agrochemical and Industrial Uses

The biological activity of certain benzothiophene derivatives has led to their investigation in the agrochemical sector.

Role in Dye Synthesis and Colorant Chemistry